

# Application Note: trans-2-Bromo-1-indanol in Asymmetric Synthesis

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## Compound of Interest

Compound Name: *trans-2-Bromo-1-indanol*

CAS No.: 78684-69-2

Cat. No.: B12117802

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## Executive Summary

trans-2-Bromo-1-indanol (CAS: 10368-44-2) is a critical chiral building block, predominantly utilized in the pharmaceutical industry for the synthesis of HIV protease inhibitors, most notably Indinavir (Crixivan). Its rigid bicyclic structure and vicinal bromo-hydroxy functionality allow for stereocontrolled transformations into epoxides and amino alcohols.

This Application Note provides a comprehensive technical guide for researchers using trans-2-bromo-1-indanol. It details the mechanistic principles of its reactivity, protocols for its enzymatic resolution to high enantiomeric excess (%ee), and its conversion into the pharmacologically active cis-1-amino-2-indanol scaffold.

## Mechanistic Insight & Stereochemistry

### The "Trans" Advantage

The utility of trans-2-bromo-1-indanol stems from the anti-periplanar relationship between the hydroxyl group at C1 and the bromine atom at C2. This geometric arrangement is a prerequisite for base-mediated intramolecular

displacement, which yields indene oxide with defined stereochemistry.

- Reaction: trans-Bromohydrin

Epoxide +

- Stereochemical Consequence: The closure to the epoxide involves inversion at the C2 center. However, because the starting material is trans, the resulting epoxide retains the relative stereochemical information required for subsequent ring-opening reactions that yield cis-aminoindanols.

## Pathway to Indinavir

The industrial relevance of this molecule is defined by the Merck Indinavir synthesis. The pathway involves the conversion of the bromohydrin to the epoxide, followed by a Ritter-type reaction.



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Figure 1: The strategic role of trans-2-bromo-1-indanol in the synthesis of the Indinavir key intermediate. The resolution step is critical for establishing the correct absolute configuration.

## Application Protocols

### Protocol A: Enzymatic Kinetic Resolution

Objective: Isolation of enantiopure (1R, 2R)-2-bromo-1-indanol from the racemic mixture.

Principle: Lipases catalyze the selective acylation of one enantiomer (usually the (1S, 2S)-isomer), leaving the desired (1R, 2R)-alcohol unreacted.[1]

Materials:

- Substrate: rac-trans-2-Bromo-1-indanol

- Enzyme: *Candida antarctica* Lipase B (CALB) immobilized (e.g., Novozym 435) or *Pseudomonas* Lipase (Lipase PS-30).
- Acyl Donor: Vinyl Acetate.
- Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

#### Step-by-Step Procedure:

- Preparation: Dissolve 10.0 g of rac-trans-2-bromo-1-indanol in 100 mL of MTBE.
- Acyl Donor Addition: Add 2.0 equivalents of vinyl acetate.
- Enzyme Addition: Add 1.0 g of immobilized CALB.
- Incubation: Stir the suspension at 30°C. Monitor the reaction via Chiral HPLC (see Section 5).
- Termination: Stop the reaction when conversion reaches 50% (typically 24–48 hours).
- Work-up: Filter the enzyme. Concentrate the filtrate.
- Separation: Separate the unreacted (1R, 2R)-alcohol from the (1S, 2S)-acetate via column chromatography (Silica gel; Hexane/EtOAc gradient). The alcohol elutes after the ester.

#### Critical Parameter:

- Water Activity ( ): Ensure solvents are dry. Excess water leads to non-selective hydrolysis.

## Protocol B: Synthesis of (-)-cis-1-Amino-2-indanol

Objective: Conversion of the resolved bromohydrin to the pharmaceutical intermediate.

#### Step-by-Step Procedure:

- Epoxidation:

- Dissolve (1R, 2R)-2-bromo-1-indanol (1 eq) in THF.
- Add aqueous KOH (2.5 eq) dropwise at 0°C.
- Stir at room temperature for 2 hours.
- Extract with EtOAc, wash with brine, and concentrate to yield the chiral epoxide.
- Ritter Reaction (Oxazoline Formation):
  - Dissolve the epoxide in Acetonitrile (MeCN).
  - Cool to -40°C. Slowly add fuming sulfuric acid (oleum) or concentrated H<sub>2</sub>SO<sub>4</sub>.
  - Note: The reaction proceeds via a nitrilium ion trapping the benzylic carbocation, forming a cis-fused oxazoline ring.
- Hydrolysis:
  - Add water to the reaction mixture and reflux for 4 hours to hydrolyze the oxazoline.
  - Adjust pH to 11 with NaOH.
  - The product, (-)-cis-1-amino-2-indanol, precipitates as a white solid.

## Advanced Methodology: Asymmetric Transfer Hydrogenation (ATH)

For researchers seeking to avoid resolution (and the 50% yield cap), Asymmetric Transfer Hydrogenation of 2-bromo-1-indanone is the modern alternative.

Reaction: 2-Bromo-1-indanone

trans-2-Bromo-1-indanol

Parameter	Condition
Catalyst	RuCl
H-Donor	Formic Acid / Triethylamine (5:2 azeotrope)
Solvent	DMF or CH <sub>2</sub> Cl <sub>2</sub>
Temp	25°C
Yield/ee	Typically >95% Yield, >96% ee

Mechanism: The reaction proceeds via Dynamic Kinetic Resolution (DKR) if the bromo-ketone racemizes under reaction conditions, or simple asymmetric reduction. The trans selectivity is dictated by the steric bulk of the catalyst preventing cis delivery of the hydride.

## Quality Control & Safety

### Analytical Methods

Chiral HPLC Method:

- Column: Chiralcel OD-H or AD-H (Daicel).
- Mobile Phase: Hexane : Isopropanol (90:10).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm.
- Retention Times (Approx):
  - (1R, 2R)-Isomer: 12.5 min
  - (1S, 2S)-Isomer: 16.0 min

### Safety Data (E-E-A-T)

- Hazards: trans-2-Bromo-1-indanol is a skin and eye irritant.<sup>[2][3]</sup> It may cause allergic skin reactions.

- Handling: Use nitrile gloves.[4] Perform all solid handling in a fume hood to avoid dust inhalation.
- Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for epoxidation).

## References

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